molecular formula C8H6N2O2 B12832549 2-Methyl-1H-benzo[d]imidazole-4,7-dione

2-Methyl-1H-benzo[d]imidazole-4,7-dione

Cat. No.: B12832549
M. Wt: 162.15 g/mol
InChI Key: LIVPNDKLBYITTQ-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzo[d]imidazole-4,7-dione is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzimidazole core with a methyl group at the 2-position and two carbonyl groups at the 4 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-benzo[d]imidazole-4,7-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with suitable carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as copper chloride (CuCl) and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzo[d]imidazole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, quinones, and hydroxylated compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-4,7-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The inhibition of key enzymes can disrupt metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

2-Methyl-1H-benzo[d]imidazole-4,7-dione can be compared with other benzimidazole derivatives:

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-methyl-1H-benzimidazole-4,7-dione

InChI

InChI=1S/C8H6N2O2/c1-4-9-7-5(11)2-3-6(12)8(7)10-4/h2-3H,1H3,(H,9,10)

InChI Key

LIVPNDKLBYITTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)C=CC2=O

Origin of Product

United States

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